(2E)-1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-3-(2-FURYL)-2-PROPEN-1-ONE is a complex organic compound with a unique structure that combines a pyrazole ring, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-3-(2-FURYL)-2-PROPEN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the piperazine ring, and the furan ring, followed by their coupling to form the final product. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and furfural. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-3-(2-FURYL)-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(E)-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-3-(2-FURYL)-2-PROPEN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (E)-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-3-(2-FURYL)-2-PROPEN-1-ONE exerts its effects involves interactions with various molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to the inhibition of certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-3-(2-FURYL)-2-PROPEN-1-ONE include:
Uniqueness
What sets (E)-1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-3-(2-FURYL)-2-PROPEN-1-ONE apart from these similar compounds is its unique combination of the pyrazole, piperazine, and furan rings. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C18H24N4O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E)-1-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H24N4O2/c1-3-22-15(2)16(13-19-22)14-20-8-10-21(11-9-20)18(23)7-6-17-5-4-12-24-17/h4-7,12-13H,3,8-11,14H2,1-2H3/b7-6+ |
InChI Key |
NSURLTWANNCUSA-VOTSOKGWSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)/C=C/C3=CC=CO3)C |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C=CC3=CC=CO3)C |
Origin of Product |
United States |
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